molecular formula C20H13ClF4N2O2 B6546772 1-[(2-chlorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946356-64-5

1-[(2-chlorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B6546772
CAS RN: 946356-64-5
M. Wt: 424.8 g/mol
InChI Key: HEHPGEZGNLYWHV-UHFFFAOYSA-N
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Description

This compound is a dihydropyridine derivative with a trifluoromethyl group attached to the phenyl ring. Dihydropyridines are a class of compounds that are often used in medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

The synthesis of such compounds generally involves the formation of the pyridine ring, which can be achieved through several methods. One common method involves an exchange between chlorine and fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound includes a dihydropyridine ring, a trifluoromethyl group, and two phenyl rings. The presence of the trifluoromethyl group can significantly affect the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the trifluoromethyl group and the dihydropyridine ring. The trifluoromethyl group is known to be a strong electron-withdrawing group, which can affect the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is known to increase the compound’s lipophilicity, which can affect its absorption and distribution in the body .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many dihydropyridine derivatives are used as calcium channel blockers in the treatment of hypertension .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in medicine or other fields. Given the wide range of biological activities exhibited by dihydropyridine derivatives, there could be many potential applications for this compound .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF4N2O2/c21-16-6-2-1-4-12(16)11-27-9-3-5-14(19(27)29)18(28)26-13-7-8-17(22)15(10-13)20(23,24)25/h1-10H,11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHPGEZGNLYWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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